N,N'-bis(3-phenylpropyl)pentanediamide
CAS No.:
Cat. No.: VC9169648
Molecular Formula: C23H30N2O2
Molecular Weight: 366.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C23H30N2O2 |
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Molecular Weight | 366.5 g/mol |
IUPAC Name | N,N'-bis(3-phenylpropyl)pentanediamide |
Standard InChI | InChI=1S/C23H30N2O2/c26-22(24-18-8-14-20-10-3-1-4-11-20)16-7-17-23(27)25-19-9-15-21-12-5-2-6-13-21/h1-6,10-13H,7-9,14-19H2,(H,24,26)(H,25,27) |
Standard InChI Key | VTIKJIFKFJVIDV-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CCCNC(=O)CCCC(=O)NCCCC2=CC=CC=C2 |
Canonical SMILES | C1=CC=C(C=C1)CCCNC(=O)CCCC(=O)NCCCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition and Nomenclature
N,N'-Bis(3-phenylpropyl)pentanediamide (IUPAC name: N,N'-bis(3-phenylpropyl)pentanediamide) belongs to the class of diamides, featuring a five-carbon dicarboxamide chain with 3-phenylpropyl substituents on both amide nitrogen atoms. Its molecular formula is C<sub>26</sub>H<sub>34</sub>N<sub>2</sub>O<sub>2</sub>, derived from the pentanediamide core (C<sub>5</sub>H<sub>8</sub>N<sub>2</sub>O<sub>2</sub>) and two 3-phenylpropyl groups (C<sub>9</sub>H<sub>13</sub> each) . The compound’s structure is analogous to N,N'-bis(3-phenylpropyl)butanediamide (C<sub>20</sub>H<sub>28</sub>N<sub>2</sub>O<sub>2</sub>) , differing only in the length of the aliphatic chain.
Table 1: Comparative Molecular Profiles of Related Diamides
Spectroscopic Characterization
While spectral data for N,N'-bis(3-phenylpropyl)pentanediamide are unavailable, its butanediamide analog exhibits characteristic IR absorptions for amide C=O stretching (~1650 cm<sup>−1</sup>) and N–H bending (~1550 cm<sup>−1</sup>). NMR spectra would likely show phenyl proton resonances at 7.2–7.4 ppm (aromatic CH), methylene protons adjacent to amide groups at 3.2–3.5 ppm, and aliphatic chain protons at 1.2–2.1 ppm . Mass spectrometry would confirm the molecular ion peak at m/z 406.56 .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of N,N'-bis(3-phenylpropyl)pentanediamide can be inferred from methods used for analogous compounds. A two-step approach is plausible:
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Formation of Pentanediamide: Condensation of pentanedioic acid with ammonia or a primary amine under dehydrating conditions (e.g., using thionyl chloride) yields pentanediamide .
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Alkylation with 3-Phenylpropyl Groups: Reaction of pentanediamide with 3-phenylpropyl bromide in the presence of a base (e.g., potassium carbonate) facilitates nucleophilic substitution at the amide nitrogens .
Optimization Challenges
Key challenges include minimizing over-alkylation and ensuring regioselectivity. The use of polar aprotic solvents (e.g., DMF) and controlled stoichiometry improves yield . Chromatographic purification may be required to isolate the target compound from by-products such as mono-alkylated intermediates .
Physical and Chemical Properties
Physicochemical Profile
The compound’s properties are influenced by its hydrophobic phenyl groups and polar amide linkages:
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Melting Point: Estimated at 120–140°C, based on the higher molecular weight compared to N,N'-bis(3-phenylpropyl)butanediamide (mp: 98–102°C) .
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Solubility: Low solubility in water (<0.1 mg/mL) due to phenyl groups; soluble in organic solvents like DCM and THF .
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Stability: Stable under ambient conditions but may hydrolyze in strongly acidic or basic environments, regenerating pentanedioic acid and 3-phenylpropylamine .
Table 2: Estimated Physicochemical Properties
Reactivity
The amide groups participate in hydrogen bonding, enabling coordination with metal ions (e.g., Cu<sup>2+</sup>, Fe<sup>3+</sup>) . The phenylpropyl chains enhance lipophilicity, making the compound suitable for lipid membrane interactions .
Applications and Industrial Relevance
Pharmaceutical Intermediates
Diamides with aromatic substituents are explored as intermediates in drug synthesis. For example, alverine citrate impurities structurally related to N,N'-bis(3-phenylpropyl)pentanediamide are monitored in antispasmodic formulations .
Polymer Science
The compound’s rigid phenyl groups and flexible aliphatic chain suggest utility in polyamides or polyurethanes, where it could modulate thermal stability and mechanical strength .
Coordination Chemistry
As a tetradentate ligand, N,N'-bis(3-phenylpropyl)pentanediamide may form complexes with transition metals, potentially applicable in catalysis or material science .
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